3-amino-4-(4-ethoxyphenoxy)-N,N-diethylbenzene-1-sulfonamide
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Overview
Description
3-amino-4-(4-ethoxyphenoxy)-N,N-diethylbenzene-1-sulfonamide is a synthetic organic compound with the molecular formula C18H24N2O4S and a molecular weight of 364.46 g/mol . This compound is primarily used in proteomics research and is known for its unique chemical structure, which includes an amino group, an ethoxyphenoxy group, and a sulfonamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-4-(4-ethoxyphenoxy)-N,N-diethylbenzene-1-sulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of the Ethoxyphenoxy Intermediate: This step involves the reaction of 4-ethoxyphenol with a suitable halogenating agent to form 4-ethoxyphenoxy halide.
Amination: The 4-ethoxyphenoxy halide is then reacted with an amine, such as diethylamine, under controlled conditions to form the corresponding amine intermediate.
Sulfonation: The amine intermediate is then subjected to sulfonation using a sulfonating agent, such as chlorosulfonic acid, to introduce the sulfonamide group.
Final Amination:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-amino-4-(4-ethoxyphenoxy)-N,N-diethylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or ethoxyphenoxy groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of sulfonic acids or nitro derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
3-amino-4-(4-ethoxyphenoxy)-N,N-diethylbenzene-1-sulfonamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-amino-4-(4-ethoxyphenoxy)-N,N-diethylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and affecting the biochemical pathways in which the enzyme is involved. The ethoxyphenoxy and sulfonamide groups play a crucial role in the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
- 3-amino-4-(4-methoxyphenoxy)-N,N-diethylbenzene-1-sulfonamide
- 3-amino-4-(4-propoxyphenoxy)-N,N-diethylbenzene-1-sulfonamide
- 3-amino-4-(4-butoxyphenoxy)-N,N-diethylbenzene-1-sulfonamide
Uniqueness
3-amino-4-(4-ethoxyphenoxy)-N,N-diethylbenzene-1-sulfonamide is unique due to the presence of the ethoxyphenoxy group, which imparts specific chemical and biological properties. This group can influence the compound’s solubility, reactivity, and binding interactions with molecular targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
3-amino-4-(4-ethoxyphenoxy)-N,N-diethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4S/c1-4-20(5-2)25(21,22)16-11-12-18(17(19)13-16)24-15-9-7-14(8-10-15)23-6-3/h7-13H,4-6,19H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNFGETLQYJCOFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC2=CC=C(C=C2)OCC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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